molecular formula C32H38BrFN6O2 B12405015 KRAS G12D inhibitor 8

KRAS G12D inhibitor 8

Cat. No.: B12405015
M. Wt: 637.6 g/mol
InChI Key: WVLFHNZKPFLBQZ-DDRJZQQSSA-N
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Description

KRAS G12D inhibitor 8 is a small molecule designed to target the KRAS G12D mutation, which is a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma. This mutation results in the substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote cancer cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12D inhibitor 8 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach is the use of structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route typically involves:

    Formation of the core scaffold: This step includes the construction of the central molecular framework, often through cyclization reactions.

    Functionalization: Introduction of functional groups that enhance binding affinity and specificity to the KRAS G12D protein.

    Final coupling: The final step involves coupling the functionalized intermediates to form the complete inhibitor molecule.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (e.g., temperature, solvent, catalysts), and implementing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

KRAS G12D inhibitor 8 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

KRAS G12D inhibitor 8 has significant applications in scientific research, particularly in the fields of:

Mechanism of Action

KRAS G12D inhibitor 8 exerts its effects by binding to the KRAS G12D protein and preventing its interaction with downstream effectors such as RAF1. This inhibition disrupts the nucleotide exchange process and blocks the activation of signaling pathways like MAPK and PI3K, ultimately leading to reduced cancer cell proliferation and survival .

Properties

Molecular Formula

C32H38BrFN6O2

Molecular Weight

637.6 g/mol

IUPAC Name

5-bromo-4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2-[[1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]naphthalen-2-ol

InChI

InChI=1S/C32H38BrFN6O2/c33-26-3-1-2-20-12-24(41)13-28(29(20)26)39-11-7-25-27(17-39)36-31(37-30(25)40-15-22-4-5-23(16-40)35-22)42-19-32(8-9-32)18-38-10-6-21(34)14-38/h1-3,12-13,21-23,35,41H,4-11,14-19H2/t21-,22?,23?/m1/s1

InChI Key

WVLFHNZKPFLBQZ-DDRJZQQSSA-N

Isomeric SMILES

C1CN(C[C@@H]1F)CC2(CC2)COC3=NC4=C(CCN(C4)C5=C6C(=CC(=C5)O)C=CC=C6Br)C(=N3)N7CC8CCC(C7)N8

Canonical SMILES

C1CC2CN(CC1N2)C3=NC(=NC4=C3CCN(C4)C5=C6C(=CC(=C5)O)C=CC=C6Br)OCC7(CC7)CN8CCC(C8)F

Origin of Product

United States

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